2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes a benzylamino group at position 2, a methyl group at position 8, and a phenyl group at position 4.
Preparation Methods
The synthesis of 2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. One efficient method involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold by introducing substituents into positions 2 and 7 via pyrimidinylguanidines. The regioselective introduction of various substituents at position 4 is achieved through triazine ring closure with corresponding aldehydes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the benzylamino group can be replaced with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of phosphoinositol 3-kinases (PI3Kα), which are involved in cell growth and survival pathways . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, making it a promising anticancer agent.
Comparison with Similar Compounds
2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs with antimetabolite properties.
Pyrazolo[5,1-c]triazines: Known for their broad range of biological activities, including anticancer and antimicrobial properties.
1,3,5-Triazines: These compounds have been widely studied for their medicinal properties, including anticancer and antifungal activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19N5O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-benzylimino-8-methyl-4-phenyl-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H19N5O/c1-14-12-17(26)25-18(16-10-6-3-7-11-16)23-19(24-20(25)22-14)21-13-15-8-4-2-5-9-15/h2-12,18H,13H2,1H3,(H2,21,22,23,24) |
InChI Key |
NQRYQBNILYHWHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(NC(=NCC3=CC=CC=C3)NC2=N1)C4=CC=CC=C4 |
solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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